VacB protein is predominantly found in Escherichia coli and other related bacterial species. Its expression is often linked to the bacterial response to stressors such as nutrient deprivation and antibiotic exposure.
VacB protein belongs to the category of ribosomal proteins, which are essential for the assembly and function of ribosomes in protein synthesis. It is classified under the broader group of proteins involved in translational regulation and stress response mechanisms.
The synthesis of VacB protein can be studied using various methods, including:
The production of VacB involves the transcription of its gene into messenger RNA, followed by translation at the ribosome. Techniques such as quantitative polymerase chain reaction (qPCR) can be used to measure mRNA levels, while mass spectrometry can analyze synthesized proteins for post-translational modifications.
The molecular structure of VacB has been characterized using techniques like X-ray crystallography and nuclear magnetic resonance spectroscopy. It typically exhibits a compact globular shape that facilitates its interaction with ribosomal components and other cellular factors.
Structural studies indicate that VacB contains specific domains that are crucial for its function in ribosome assembly and stress response. These domains often include motifs that are conserved across different species, suggesting a fundamental role in protein synthesis.
VacB protein participates in several biochemical reactions within the cell, primarily related to:
The interactions between VacB and ribosomal RNA have been studied using techniques like co-immunoprecipitation and cross-linking assays, revealing insights into how VacB stabilizes ribosomal structures during translation.
The mechanism by which VacB exerts its effects involves several key steps:
Experimental data suggest that mutations in the VacB gene can lead to defects in protein synthesis, highlighting its essential role in maintaining translational fidelity.
VacB protein is typically soluble in aqueous solutions and exhibits stability across a range of temperatures. Its solubility is crucial for its function within the cytoplasm of bacterial cells.
Chemically, VacB contains various amino acids that contribute to its structural stability and functional versatility. The presence of charged residues allows for interactions with other biomolecules, facilitating its role in ribosome assembly.
Studies have shown that changes in pH or ionic strength can affect the stability and activity of VacB, indicating its sensitivity to environmental conditions.
VacB protein has several applications in scientific research:
VacB (also known as Exoribonuclease R) belongs to the RNase R family of exoribonucleases, characterized by a conserved domain architecture that facilitates 3′–5′ RNA degradation. Its primary structure includes three core domains:
The catalytic domain features conserved acidic residues (e.g., Asp and Glu) that coordinate Mg²⁺ ions, enabling processive degradation of structured RNAs without requiring ATP hydrolysis. Key residues in the RNB motif (e.g., Asp³⁰⁰, Glu³⁰² in E. coli) are critical for nucleophilic attack on RNA phosphodiester bonds. VacB’s tetrameric assembly, observed in crystallographic studies, enhances its processivity by encircling RNA substrates [8] [10].
Table 1: Conserved Functional Domains in VacB Protein
Domain | Location | Key Motifs/Residues | Function |
---|---|---|---|
CSD1 & CSD2 | N-terminal | RNP1/RNP2 motifs | RNA binding during stress |
S1 Domain | Central | Aromatic residues | Substrate recognition |
Catalytic Domain | C-terminal | RNB motif (DEDD), Zn-link | Hydrolysis of RNA phosphodiester bonds |
VacB’s Cold-Shock Domains (CSDs) enable bacterial adaptation to environmental stressors, particularly low temperatures. CSDs adopt an oligonucleotide/oligosaccharide-binding (OB) fold, enriched in positively charged surfaces that bind single-stranded RNA. Under cold stress, VacB stabilizes and degrades mRNAs to remodel the transcriptome:
In Vibrio parahaemolyticus, VacB orthologs exhibit upregulated expression during hypoxic and nutrient-limited conditions, linking CSD activity to virulence regulation [5].
Table 2: Bacterial Species with Documented VacB CSD Adaptations
Species | Stress Condition | Role of VacB CSDs |
---|---|---|
Escherichia coli | Cold shock (4–10°C) | mRNA destabilization |
Vibrio parahaemolyticus | Hypoxia | Virulence factor RNA turnover |
Pseudomonas aeruginosa | Oxidative stress | sRNA-mediated gene silencing |
VacB drives RNA surveillance by degrading aberrant transcripts through its distributive exoribonuclease activity. Key pathways include:
VacB’s activity is compartmentalized in the cytoplasm and associates with the RNA degradosome—a multi-enzyme complex that includes enolase and RNA helicases—to coordinate substrate channeling [8].
VacB and PNPase form a synergistic RNA degradation axis. PNPase, a 3′–5′ exoribonuclease and poly(A) polymerase, complements VacB by degrading RNA fragments generated by VacB’s initial hydrolysis. This partnership is critical for structured RNA degradation:
Genetic studies show that vacB and pnp double mutants exhibit synthetic lethality, underscoring their non-redundant roles in RNA metabolism [8].
Table 3: VacB-PNPase Functional Interactions in RNA Decay
Interaction Mechanism | Functional Outcome | Biological Significance |
---|---|---|
Substrate Channeling | VacB processes structured RNAs → PNPase degrades fragments | Efficient clearance of ribosomal RNAs |
Stress Granule Localization | Co-localization during nutrient limitation | Ribosome remodeling during stationary phase |
Genetic Redundancy | Double mutants are non-viable | Essential backup for RNA quality control |
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